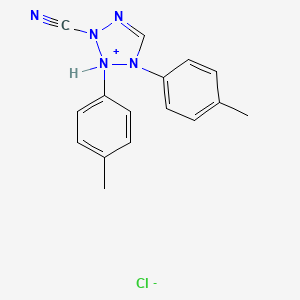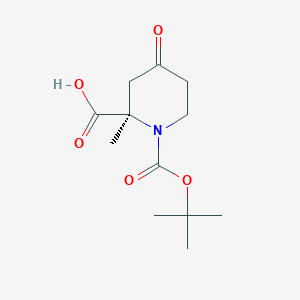
(R)-1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a methyl group, and two carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.
Oxidation and Carboxylation:
Industrial Production Methods
In an industrial setting, the production of (S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactions, and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific effects depend on the functional groups present in the compound and their ability to bind to and modulate the activity of these targets. For example, the oxo group may participate in hydrogen bonding or nucleophilic attack, while the carboxylate groups may interact with metal ions or other charged species.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Uniqueness
(S)-1-TERT-BUTYL 2-METHYL 4-OXOPIPERIDINE-1,2-DICARBOXYLATE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h5-7H2,1-4H3,(H,15,16)/t12-/m1/s1 |
Clave InChI |
HEXOWQDNTGAAPD-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@]1(CC(=O)CCN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1(CC(=O)CCN1C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

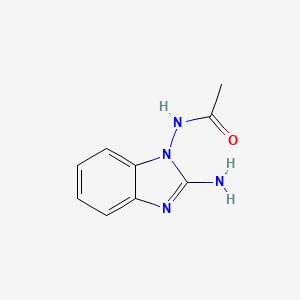
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
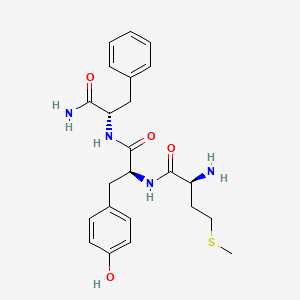
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
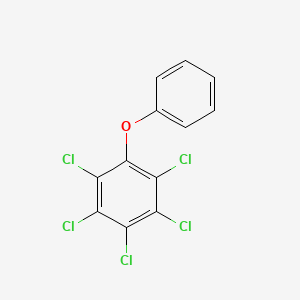
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)


